molecular formula C25H29N5O3S B2667444 N-(4-ethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1116002-09-5

N-(4-ethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2667444
CAS No.: 1116002-09-5
M. Wt: 479.6
InChI Key: IMLKWZCTYUGBKY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimidine core linked to a 2-methoxyphenyl-substituted piperazine ring via a sulfanyl bridge. The acetamide group is substituted with a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-3-33-20-10-8-19(9-11-20)27-24(31)18-34-25-26-13-12-23(28-25)30-16-14-29(15-17-30)21-6-4-5-7-22(21)32-2/h4-13H,3,14-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLKWZCTYUGBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide likely involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their functionalization and coupling. Typical reaction conditions might include:

    Reagents: Ethoxybenzene, methoxybenzene, piperazine, pyrimidine derivatives, acetic anhydride, and sulfur-containing reagents.

    Conditions: Solvent systems such as dichloromethane or ethanol, catalysts like palladium or copper, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing functional groups like nitro or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, it might find applications in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyrimidine Scaffolds

Several compounds share the pyrimidine-piperazine core but differ in substituents and functional groups:

Compound Name / ID Key Structural Differences vs. Target Compound Molecular Weight (g/mol) Biological Activity / Application Reference
C3 : 2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide N-(2,4,6-trimethylphenyl) vs. N-(4-ethoxyphenyl) in target ~500 (estimated) LasR inhibitor in P. aeruginosa biofilms
L981-1086 : N-(2,4-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide Pyrazine ring replaces pyrimidine; dimethylphenyl acetamide group 463.6 Not reported (structural analogue)
BB09322 : 2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Pyrrolopyrimidine core; 4-ethylphenyl vs. 4-ethoxyphenyl in target 524.6 Not reported (structural analogue)

Key Observations :

  • The N-aryl acetamide group significantly influences solubility and target affinity. For example, the ethoxyphenyl group in the target compound may enhance hydrophilicity compared to trimethylphenyl (C3) or ethylphenyl (BB09322) .
  • Pyrimidine vs. Pyrazine/Pyrrolopyrimidine : The pyrimidine core in the target compound may offer distinct electronic properties compared to pyrazine (L981-1086) or fused pyrrolopyrimidine (BB09322), affecting π-π stacking interactions in enzyme binding .
Analogues with Thiazole/Pyrimidine-Acetamide Hybrids

highlights thiazole derivatives with piperazine-acetamide motifs, such as Compound 13 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide):

  • Structural Difference : Thiazole ring replaces pyrimidine-sulfanyl group.
Fluorinated and Chlorinated Derivatives
  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Features a fluorophenyl group and sulfonylpiperazine, indicating divergent electronic properties compared to the target’s ethoxyphenyl and sulfanylpyrimidine groups. Fluorination often enhances metabolic stability .
  • N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Chlorophenyl and diaminopyrimidine substituents suggest altered hydrogen-bonding capacity vs. the target’s ethoxyphenyl and methoxyphenyl groups .

Biological Activity

N-(4-ethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H27N3O3
  • Molecular Weight : 369.45738 g/mol
  • CAS Number : 5729-66-8

Pharmacological Profile

This compound has shown various biological activities:

  • Antidepressant Activity : Studies have indicated that compounds with similar piperazine structures exhibit significant effects on serotonin receptors, which are crucial in the treatment of depression. For instance, WAY 100635, a piperazine derivative, demonstrated an increase in serotonin neuron firing rates, suggesting potential antidepressant properties .
  • Antitumor Effects : In vitro assays have suggested that derivatives of this compound may inhibit cell proliferation in cancer cell lines. The presence of the pyrimidine moiety is associated with enhanced activity against certain tumor types .
  • Antimicrobial Properties : Some studies have reported that related compounds possess antimicrobial activity against various bacterial strains, indicating potential utility in treating infections .

The biological activity of this compound may involve:

  • Serotonin Receptor Modulation : Similar compounds have been shown to act as antagonists or agonists at serotonin receptors, influencing mood and anxiety levels.
  • Inhibition of Enzymatic Pathways : The sulfonamide group may interact with specific enzymes involved in tumor growth and microbial resistance mechanisms.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Study on Antidepressant Effects : A research study demonstrated that piperazine derivatives could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms in animal models .
  • Antitumor Activity Assessment : In a study evaluating various acetamide derivatives, it was found that certain configurations exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for cancer treatment .
  • Antimicrobial Testing : Research indicated that compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting the potential use of these derivatives as antimicrobial agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin neuron firing
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against bacterial strains

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